N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
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Overview
Description
“N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide” is a complex organic compound. It contains a cyclohexyl group, a pyridazine ring, a phenyl ring with a methoxy group, and an acetamide group .
Molecular Structure Analysis
The compound contains a cyclohexyl group, which is a six-membered carbon ring . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring, and the methoxy group attached to it consists of a carbon atom bonded to three hydrogen atoms and one oxygen atom . The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyridazine ring can participate in electrophilic substitution reactions . The methoxy group on the phenyl ring can influence the reactivity of the ring, often making it more susceptible to electrophilic aromatic substitution . The acetamide group might undergo hydrolysis, and the cyclohexyl group, being an alkyl group, is generally quite unreactive .Scientific Research Applications
Synthesis and Structural Characterization
Innovative Synthesis Techniques
Studies have explored novel approaches to synthesize various organic compounds, demonstrating the versatility of reactions involving amides and acetamides. For instance, Galeazzi et al. (1996) described oxidative cyclization processes to produce 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing a methodology that could be relevant to synthesizing compounds related to N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide (Galeazzi, Mobbili, & Orena, 1996).
Chemical Modification and Characterization
Orek et al. (2012) synthesized and characterized N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate, including NMR and X-ray single-crystal determination. This study emphasizes the importance of detailed chemical characterization in understanding the properties of such complex molecules (Orek, Koparir, & Koparır, 2012).
Biological Activities
Antimicrobial and Antioxidant Properties
The research on N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate by Orek et al. also explored its antibacterial, antifungal, and antioxidant activities, demonstrating the compound's potential in medical and pharmaceutical applications (Orek, Koparir, & Koparır, 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it.
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has interesting chemical reactivity, it could be used in synthetic chemistry .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-9-7-14(8-10-16)17-11-12-19(22-21-17)25-13-18(23)20-15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEPKMUASYLQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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